molecular formula C18H18IN3O4 B3723258 3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

Cat. No.: B3723258
M. Wt: 467.3 g/mol
InChI Key: GRDYRFMMQABPSX-SRZZPIQSSA-N
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Description

3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbonyl group linked to a 2,4-dihydroxyphenyl moiety and a 4-iodophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the condensation of 2,4-dihydroxyacetophenone with hydrazinecarboxamide, followed by the reaction with 4-iodoaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the hydrazinecarbonyl group, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include those related to oxidative stress or signal transduction, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{N’-[(1E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N,N-diethylbenzene-1-sulfonamide
  • N-(3,4-Dihydroxyphenethyl)methacrylamide

Uniqueness

What sets 3-{N’-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazinecarbonyl and 4-iodophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N'-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-N-(4-iodophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O4/c1-11(15-7-6-14(23)10-16(15)24)21-22-18(26)9-8-17(25)20-13-4-2-12(19)3-5-13/h2-7,10,23-24H,8-9H2,1H3,(H,20,25)(H,22,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDYRFMMQABPSX-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC(=O)NC1=CC=C(C=C1)I)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)NC1=CC=C(C=C1)I)/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Reactant of Route 2
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Reactant of Route 3
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Reactant of Route 4
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Reactant of Route 5
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Reactant of Route 6
3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

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